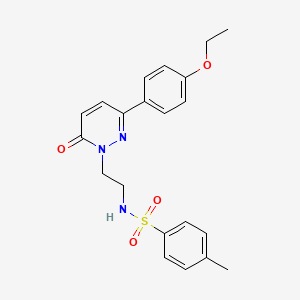

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-3-28-18-8-6-17(7-9-18)20-12-13-21(25)24(23-20)15-14-22-29(26,27)19-10-4-16(2)5-11-19/h4-13,22H,3,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQZSJLEWBBXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C₁₈H₃₁N₃O₄S

- Molecular Weight : 373.53 g/mol

- Functional Groups : Contains a pyridazinone core, an ethoxyphenyl group, and a sulfonamide moiety.

These structural elements contribute to its unique chemical properties and biological activities.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, thereby modulating various physiological processes.

- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound influences the expression of genes related to immune responses and cellular proliferation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antitumor Activity

Studies have indicated that pyridazinone derivatives, including this compound, exhibit significant antitumor properties. For instance, they have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial activity against a range of pathogens. This activity is attributed to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that pyridazinone derivatives significantly inhibited tumor growth in xenograft models. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models, showing reduced levels of inflammatory markers. |

| Lee et al. (2022) | Found antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. |

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Cancer Therapy : As a candidate for developing novel anticancer drugs.

- Anti-inflammatory Drugs : For treating chronic inflammatory conditions.

- Antimicrobial Agents : As a new class of antibiotics.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step reactions, starting with condensation of pyridazinone precursors (e.g., 3-(4-ethoxyphenyl)-6-hydroxypyridazine) with ethylenediamine derivatives, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Key optimization strategies include:

- Solvent selection (ethanol or acetic acid) to enhance reactivity .

- Catalysts like HCl or H₂SO₄ for efficient sulfonylation .

- Temperature control (60–80°C) to minimize side reactions .

- Purification via column chromatography (ethyl acetate/hexane gradient) for ≥95% purity .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer: Use a combination of:

- 1H/13C NMR to confirm substituent positions and connectivity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve stereochemistry and crystal packing (if single crystals are obtainable) .

- HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

- Methodological Answer: Prioritize assays based on structural analogs:

- Anti-inflammatory: COX-2 inhibition assay (IC₅₀ measurement) .

- Anticancer: Cytotoxicity screening against MCF-7 (breast) and A549 (lung) cell lines via MTT assay .

- Antimicrobial: Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer:

- Substituent modification: Replace the ethoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Scaffold hopping: Replace the pyridazinone core with pyrimidine or triazine rings to assess ring-specific interactions .

- Data correlation: Cross-reference bioactivity data with computational docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

Q. How can contradictions between computational solubility predictions and experimental data be resolved?

- Methodological Answer:

- Re-evaluate models: Compare COSMO-RS (solvation thermodynamics) with experimental shake-flask solubility measurements in PBS (pH 7.4) .

- Polymorph screening: Use XRPD to identify crystalline forms affecting solubility .

- Buffer optimization: Test solubility in biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .

Q. What strategies enhance metabolic stability without reducing target affinity?

- Methodological Answer:

- Deuterium incorporation: Replace hydrogen atoms at metabolically labile positions (e.g., benzylic -CH₂-) with deuterium .

- Fluorination: Introduce -F groups to block cytochrome P450 oxidation .

- In vitro assays: Perform liver microsomal stability tests (human/rat) with LC-MS quantification of parent compound degradation .

Q. How can target engagement be validated in complex systems?

- Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target binding in cell lysates by measuring protein denaturation shifts .

- siRNA knockdown: Observe phenotypic reversal (e.g., reduced apoptosis in cancer cells) upon target gene silencing .

- Proteomics: Use affinity pull-down followed by LC-MS/MS to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.